
6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the condensation of silicon- and germanium-containing furyl(thienyl)-2-carbaldehydes with cyano-dihydropyranones using catalysts such as piperidine acetate. The products, including derivatives of the compound , have been identified using NMR spectroscopy and GC-MS, with their structures further confirmed through X-ray diffractometry (Ignatovich et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds, including the one of interest, has been extensively studied using spectroscopic methods such as NMR and X-ray crystallography. These analyses reveal detailed insights into the compound's framework and the influence of different substituents on its overall structure and stability (Ignatovich et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are highlighted by their interactions with various reagents. Studies have shown how the heterocycle and the structure of organoelement substituents impact the compound's cytotoxicity and matrix metalloproteinase inhibition activities, providing insight into its chemical behavior and potential biological interactions (Ignatovich et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's stability and reactivity. These properties are influenced by the compound's molecular structure and substituents, affecting its application and handling (Ignatovich et al., 2015).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity towards other chemical entities define the compound's interactions and transformations. The presence of functional groups like the carbonitrile and the furanyl and thiophenyl rings contribute to its unique chemical behavior, affecting its synthesis pathways and potential for further derivatization (Ignatovich et al., 2015).
Applications De Recherche Scientifique
Application 1: Luminescent Copper (I) Complexes
- Summary of Application: This compound is used in the synthesis of a new heteroleptic Cu(I) complex, [Cu(L)(PPh3)2][BF4] (L = 6-(furan-2-yl)-2,2′-bipyridine; PPh3 = triphenylphosphine). This complex holds promise as phosphorescent active materials for organic, light-emitting devices (OLEDs), light-emitting electrochemical cells (LECs), and other applications .
- Methods of Application: The molecular structure of the complex was determined using X-ray crystallography, and NMR as well as HR-ESI-MS data confirm the compound’s integrity in solution .
- Results or Outcomes: The complex exhibits emission solely in the solid state (λ em = 576 nm) and demonstrates a photoluminescence quantum yield of 2.5% .
Application 2: Synthesis of Thiazolo Pyridine Derivatives
- Summary of Application: This compound is used in the synthesis of new 6-thiophen-2-yl and 6-furan-2-ylthiazolo [2,3— a ]pyridine derivatives .
- Methods of Application: The new derivatives were prepared via the reaction of 2-functionally substituted methyl-2-thiazolin-4-one with cyanomethylenethiophen-2-yl and cyanomethylenefuran-2-yl derivatives .
- Results or Outcomes: The structure of the reaction products was established based on spectral data .
Orientations Futures
The future directions in the research of similar compounds involve their potential applications in various fields. For instance, heteroleptic Cu(I) complexes, which include similar compounds, hold promise as phosphorescent active materials for organic, light-emitting devices (OLEDs), light-emitting electrochemical cells (LECs), and other applications .
Propriétés
IUPAC Name |
6-(furan-2-yl)-2-oxo-4-thiophen-2-yl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2S/c15-8-10-9(13-4-2-6-19-13)7-11(16-14(10)17)12-3-1-5-18-12/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSFZVIPQFHSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384653 | |
| Record name | 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
111121-81-4 | |
| Record name | 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



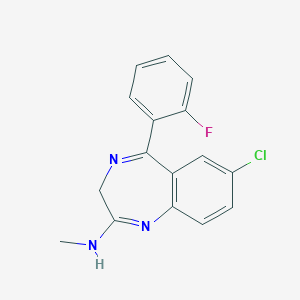
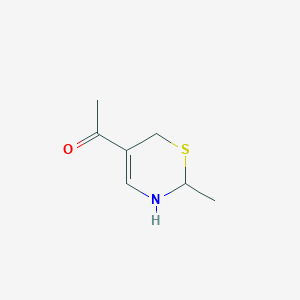
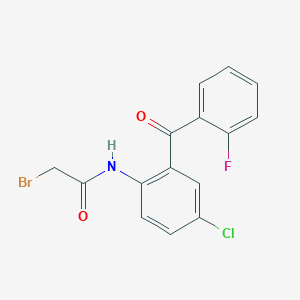
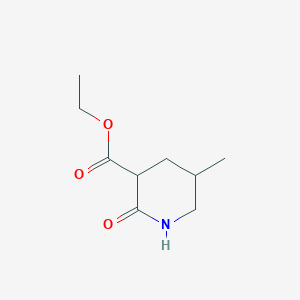

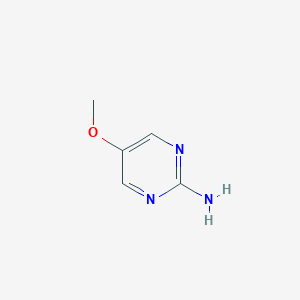
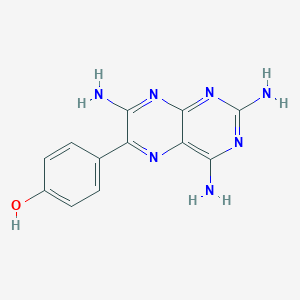
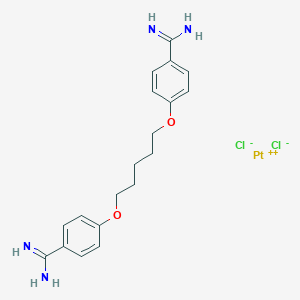
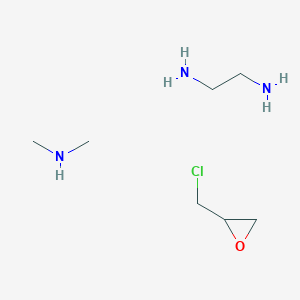
![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)



